7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1206992-09-7
VCID: VC5238994
InChI: InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32)
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC
Molecular Formula: C25H19FN4O5
Molecular Weight: 474.448

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1206992-09-7

Cat. No.: VC5238994

Molecular Formula: C25H19FN4O5

Molecular Weight: 474.448

* For research use only. Not for human or veterinary use.

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione - 1206992-09-7

Specification

CAS No. 1206992-09-7
Molecular Formula C25H19FN4O5
Molecular Weight 474.448
IUPAC Name 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32)
Standard InChI Key DSZDOWCQOUYWKX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

Introduction

Structural Characteristics and Molecular Design

The compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. This architecture combines aromatic, heterocyclic, and electron-withdrawing groups, which are strategically positioned to influence both reactivity and biological interactions .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₆H₂₁FN₄O₆
Molecular Weight520.47 g/mol
XLogP3-AA3.2 (estimated)

The 3,4-dimethoxyphenyl group contributes to increased hydrophobicity, while the 2-fluorobenzyl substituent enhances metabolic stability through fluorine’s electronegative effects.

Synthetic Pathways and Reaction Mechanisms

Key Synthetic Steps

  • Quinazoline-2,4-dione Core Formation:
    The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For this compound, 6-amino-2-fluorobenzyl anthranilate serves as the precursor .

  • Oxadiazole Ring Construction:
    The 1,2,4-oxadiazol-5-yl group is introduced through a cyclization reaction between a nitrile derivative (e.g., 3,4-dimethoxybenzonitrile) and hydroxylamine, followed by coupling with the quinazoline intermediate.

  • Final Alkylation:
    The 2-fluorobenzyl group is attached via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at position 3 of the quinazoline ring.

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields by stabilizing intermediates.

  • Temperature Control: Oxadiazole formation requires heating at 80–100°C for 6–12 hours.

Physicochemical Properties

Thermal Stability and Solubility

PropertyValue
Melting Point218–220°C (predicted)
Water Solubility<0.1 mg/mL (25°C)
LogP (Partition Coeff.)3.5

The compound exhibits limited aqueous solubility due to its hydrophobic aromatic systems but demonstrates stability in organic solvents like ethanol and acetonitrile .

Cell LineIC₅₀ (μM)
HeLa (Cervical Cancer)12.3 ± 1.2
MCF-7 (Breast Cancer)9.8 ± 0.9

The fluorobenzyl group enhances membrane permeability, contributing to its cytotoxic potency.

Applications in Drug Development

Targeted Cancer Therapies

The compound’s dual functionality (oxadiazole and fluorobenzyl) positions it as a candidate for tyrosine kinase inhibitor development, particularly in non-small cell lung cancer (NSCLC) models.

Neuroprotective Agents

Methoxy groups on the phenyl ring may confer antioxidant properties, potentially mitigating oxidative stress in neurodegenerative disorders .

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